Ethyl 4-prop-2-enylbenzoate
CAS No.: 19819-94-4
Cat. No.: VC20748154
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19819-94-4 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | ethyl 4-prop-2-enylbenzoate |
| Standard InChI | InChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3 |
| Standard InChI Key | NPVWWCUHHQUWAH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CC=C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CC=C |
Introduction
Chemical Structure and Properties
Ethyl 4-prop-2-enylbenzoate belongs to the benzoate ester class with the molecular formula C₁₂H₁₄O₂. Based on structural analysis and comparison with similar compounds, the following properties can be established:
Physical Properties
Ethyl 4-prop-2-enylbenzoate shares similar physical characteristics with other ethyl benzoate derivatives. By examining related compounds such as ethyl 4-(2-(3,4-dihydro-4,4-dimethyl-2H-1 benzopyran-6-yl)-1-propenyl)benzoate, we can infer several properties.
Table 1: Physical Properties of Ethyl 4-prop-2-enylbenzoate
Chemical Properties
The compound features two key functional groups: an ester group and an alkene (from the prop-2-enyl substituent), which define its chemical reactivity profile.
Table 2: Functional Groups and Reactivity
| Functional Group | Position | Characteristic Reactions |
|---|---|---|
| Ethyl Ester | Carboxyl position | Hydrolysis, transesterification, reduction |
| Prop-2-enyl (Allyl) | Para (4-position) | Addition reactions, oxidation, polymerization |
| Aromatic Ring | Core structure | Electrophilic aromatic substitution (deactivated) |
Synthesis Methods
Several synthetic approaches can be employed to prepare ethyl 4-prop-2-enylbenzoate, drawing from established methodologies for similar compounds.
Spectroscopic Characterization
Spectroscopic data provides crucial information for structural confirmation and purity assessment of ethyl 4-prop-2-enylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Drawing from NMR data of related ethyl benzoate derivatives, the following characteristic signals would be expected:
¹H NMR (500 MHz, CDCl₃):
-
δ ~1.35-1.40 (t, 3H, -CH₃ of ethyl group)
-
δ ~4.30-4.35 (q, 2H, -CH₂- of ethyl group)
-
δ ~3.40-3.45 (d, 2H, benzylic -CH₂- of prop-2-enyl)
-
δ ~5.00-5.10 (m, 2H, =CH₂ of prop-2-enyl)
-
δ ~5.90-6.00 (m, 1H, -CH= of prop-2-enyl)
-
δ ~7.25-7.30 (d, 2H, aromatic)
-
δ ~7.95-8.00 (d, 2H, aromatic)
This pattern aligns with observed signals for ethyl 4-hydrazinobenzoate hydrochloride, which displays characteristic ethyl ester signals at δ 1.24 (t, 3H, -CH₃) and δ 4.24 (q, 2H, -CH₂-) .
¹³C NMR (125 MHz, CDCl₃):
-
δ ~14.3 (CH₃ of ethyl)
-
δ ~40.1 (benzylic CH₂)
-
δ ~60.8 (CH₂ of ethyl)
-
δ ~115.5-137.0 (aromatic and alkene carbons)
-
δ ~166.0-167.0 (carbonyl carbon)
Infrared Spectroscopy (FT-IR)
Key infrared absorption bands would include:
-
~1710-1720 cm⁻¹ (C=O stretch, ester)
-
~1635-1645 cm⁻¹ (C=C stretch, alkene)
-
~1270-1280 cm⁻¹ (C-O-C asymmetric stretch, ester)
-
~1100-1110 cm⁻¹ (C-O-C symmetric stretch, ester)
These spectral features correspond to those observed in similar compounds, such as ethyl 4-hydrazinobenzoate hydrochloride, which exhibits characteristic ester absorptions at 1687.6 cm⁻¹ (C=O) and 1276.8 cm⁻¹ (C-O-C) .
Structure-Property Relationships
The physical and chemical properties of ethyl 4-prop-2-enylbenzoate can be understood through comparison with structurally related compounds.
Table 3: Comparative Analysis of Related Ethyl Benzoate Derivatives
The presence of the relatively simple prop-2-enyl substituent in ethyl 4-prop-2-enylbenzoate results in a compound with moderate lipophilicity compared to more complex derivatives, potentially influencing its solubility profile and membrane permeability.
Current Research Developments
Research involving ethyl benzoate derivatives has expanded significantly in recent years, with particular focus on their applications in medicinal chemistry and materials science. While specific research on ethyl 4-prop-2-enylbenzoate is limited in the available literature, related compounds have demonstrated considerable utility.
Synthetic methodologies have evolved to include more efficient and environmentally friendly approaches, such as the direct coupling reactions reported for ethyl 4-(4-benzylpiperazin-1-yl)benzoate . These advancements provide valuable precedent for the development of optimized synthetic routes to ethyl 4-prop-2-enylbenzoate.
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